2-chloro-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
2-CHLORO-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol reagent under mild conditions.
Attachment of the Cyclohexylcarbamoyl Group: This step involves the reaction of the intermediate with cyclohexyl isocyanate to form the carbamoyl group.
Final Coupling: The final product is obtained by coupling the intermediate with 2-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-CHLORO-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used to study various biological pathways and mechanisms, particularly those involving benzothiazole derivatives.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure.
Benzamides: Compounds such as N-(2-chlorophenyl)benzamide and N-(2-methylphenyl)benzamide are structurally related.
Uniqueness
The uniqueness of 2-CHLORO-N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE lies in its combined structural features, which confer specific biological activities not commonly found in other benzothiazole or benzamide derivatives. The presence of the cyclohexylcarbamoyl and sulfanyl groups enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C22H22ClN3O2S2 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
2-chloro-N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C22H22ClN3O2S2/c23-17-9-5-4-8-16(17)21(28)25-15-10-11-18-19(12-15)30-22(26-18)29-13-20(27)24-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7,13H2,(H,24,27)(H,25,28) |
InChI Key |
VWTZKDVFBLVFAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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